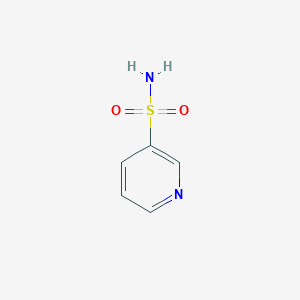

Pyridine-3-sulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30572. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c6-10(8,9)5-2-1-3-7-4-5/h1-4H,(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFLEFWUYAUDJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283227 | |

| Record name | pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2922-45-4 | |

| Record name | 3-Pyridinesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Pyridinesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NR9P4J2V3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Pyridine-3-sulfonamide: A Technical Guide for Drug Development Professionals

Foreword: The Enduring Significance of the Sulfonamide Moiety in Medicinal Chemistry

The pyridine-3-sulfonamide core is a privileged scaffold in modern drug discovery, conferring favorable pharmacokinetic and pharmacodynamic properties to a range of therapeutic agents. Its synthesis, therefore, is a critical process for researchers and drug development professionals. This guide provides an in-depth exploration of the synthesis of this compound from its immediate precursor, pyridine-3-sulfonyl chloride. Beyond a mere recitation of procedural steps, this document delves into the underlying chemical principles, potential challenges, and practical considerations essential for successful and reproducible synthesis. The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of drugs with diverse therapeutic applications, including antibacterial, antiviral, antidiabetic, and anticancer agents.[1][2] The incorporation of a pyridine ring often enhances the pharmacological profile of a molecule.[3] This guide is designed to empower researchers with the knowledge to confidently and efficiently synthesize this key building block, paving the way for the development of next-generation therapeutics.

I. The Synthetic Landscape: From Precursor to Product

The primary transformation discussed herein is the nucleophilic substitution reaction between pyridine-3-sulfonyl chloride and ammonia to yield this compound. This reaction is generally robust and high-yielding. However, the stability and purity of the starting material, pyridine-3-sulfonyl chloride, are paramount to the success of the overall synthesis. Therefore, this guide will also address the common synthetic routes to this key intermediate.

Diagrammatic Overview of the Synthetic Pathway

Sources

Physicochemical properties of Pyridine-3-sulfonamide

CAS: 2922-45-4 | Formula: C₅H₆N₂O₂S | M.W.: 158.18 g/mol [1][2][3][4][5]

Executive Summary

Pyridine-3-sulfonamide is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a bioisostere for benzene sulfonamides.[4] It is characterized by a unique dual-ionization profile, possessing both a basic pyridine nitrogen and an acidic sulfonamide moiety.[4] This amphoteric nature allows for tunable physicochemical properties, making it a frequent pharmacophore in the design of carbonic anhydrase inhibitors, PI3K inhibitors, and various antimicrobial agents. This guide details its physicochemical constants, spectroscopic signature, and synthetic pathways to support high-integrity research and development.[4]

Molecular Architecture & Fundamental Constants[4][6]

The molecule consists of a pyridine ring substituted at the meta (3) position with a sulfonamide group. The electron-withdrawing nature of the sulfonyl group significantly alters the electron density of the pyridine ring compared to the unsubstituted heterocycle.

Table 1: Physicochemical Constants[4][7][8]

| Property | Value | Context/Notes |

| Appearance | White to pale yellow crystalline powder | Hygroscopic nature requires desiccated storage.[4] |

| Melting Point | 110 – 111 °C | Sharp melting range indicates high crystallinity.[4] |

| Boiling Point | ~357.7 °C (Predicted) | Decomposes before boiling at standard pressure.[4] |

| LogP (Octanol/Water) | -0.6 | Hydrophilic; indicates good aqueous solubility potential compared to lipophilic analogs.[4] |

| pKa (Pyridine N) | ~3.0 - 3.5 (Estimated) | Lower than pyridine (5.[4]2) due to electron-withdrawing -SO₂NH₂ group.[4] |

| pKa (Sulfonamide NH) | ~9.5 - 10.0 | Weakly acidic; deprotonates in basic conditions to form a water-soluble salt.[4] |

| Topological Polar Surface Area | 81.4 Ų | High polarity suggests limited passive blood-brain barrier permeability.[4] |

Thermodynamic & Solubility Profiles

Solubility Characteristics

Unlike lipophilic benzene sulfonamides, this compound exhibits a LogP of -0.6, placing it in the hydrophilic sector of chemical space.[4]

-

Water: Slightly soluble (neutral form); Highly soluble (anionic form at pH > 10 or cationic form at pH < 2).[4]

-

DMSO/DMF: Highly soluble (>50 mg/mL).[4]

-

Dichloromethane: Sparingly soluble.[4]

Ionization & Tautomerism

The compound exists in equilibrium between neutral and charged states depending on pH. The sulfonamide nitrogen can act as a hydrogen bond donor, while the pyridine nitrogen and sulfonyl oxygens act as acceptors.

Figure 1: pH-dependent ionization states of this compound. The amphoteric nature allows solubility manipulation via pH adjustment.

Spectroscopic Characterization

Accurate identification relies on the distinct chemical shifts of the pyridine ring protons, which are deshielded by the sulfonyl group.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) Frequency: 400 MHz[4][6]

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Insight |

| 9.05 | Doublet (d) | 1H | C2-H | Most deshielded due to proximity to both N and SO₂.[4] |

| 8.80 | Doublet of doublets (dd) | 1H | C6-H | Deshielded by ring nitrogen.[4] |

| 8.25 | Doublet of doublets (dt) | 1H | C4-H | Para to Nitrogen, affected by resonance.[4] |

| 7.65 | Broad Singlet (s) | 2H | -SO₂NH₂ | Exchangeable protons; shift varies with concentration/water content.[4] |

| 7.60 | Multiplet (m) | 1H | C5-H | Most shielded ring proton.[4] |

Mass Spectrometry (ESI-MS)[4]

-

Ionization Mode: Positive (ESI+)[4]

-

Molecular Ion [M+H]⁺: m/z 159.02[4]

-

Fragmentation Pattern: Loss of -SO₂NH₂ (m/z ~79) is a common diagnostic fragment for sulfonamides.[4]

Chemical Reactivity & Synthetic Utility[4]

This compound is not merely an endpoint; it is a versatile intermediate.[4]

-

Nucleophilic Substitution: The pyridine ring is deactivated, making electrophilic aromatic substitution difficult. However, the sulfonamide nitrogen is nucleophilic and can be alkylated or acylated to form N-substituted sulfonamides.[4]

-

Metal Coordination: The pyridine nitrogen is a competent ligand for transition metals (e.g., Zn²⁺, Cu²⁺), often used in the design of metallo-enzyme inhibitors.[4]

Synthesis Protocol: Ammonolysis of Sulfonyl Chlorides

Objective: Conversion of Pyridine-3-sulfonyl chloride to this compound.

Reagents:

-

Pyridine-3-sulfonyl chloride (CAS 42899-76-3)[4]

-

Ammonia (2M in Dioxane or aqueous NH₄OH)[4]

-

Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)[4]

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq (e.g., 5.6 mmol) of Pyridine-3-sulfonyl chloride in anhydrous THF (5 mL) under an inert atmosphere (N₂).

-

Ammonolysis: Cool the solution to 0°C. Dropwise add 8.5 eq of Ammonia solution. A white precipitate (ammonium chloride) will form immediately.[4]

-

Reaction: Allow the suspension to warm to room temperature and stir for 1 hour. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Work-up: Remove solvent via rotary evaporation.[4] Redissolve residue in Ethyl Acetate or DCM.[4]

-

Purification: Wash the organic phase with Saturated NH₄Cl (aq) followed by Brine. Dry over anhydrous Na₂SO₄.[4]

-

Isolation: Concentrate under reduced pressure. The product typically precipitates as a pale yellow/white solid. Yields are generally high (>90%).

Figure 2: Synthetic pathway via ammonolysis.[4] High atom economy is achieved, with ammonium chloride as the sole byproduct.

Pharmacophore Utility in Medicinal Chemistry[4]

This compound is a "privileged structure" in drug design.[4]

-

Carbonic Anhydrase Inhibition: The primary sulfonamide group (-SO₂NH₂) acts as a zinc-binding group (ZBG) in the active site of carbonic anhydrase enzymes.[4] The pyridine ring provides secondary interactions (stacking or H-bonding) within the hydrophobic pocket.[4]

-

Solubility Enhancement: Replacing a benzene ring with a pyridine ring in a drug candidate often lowers LogP (increasing hydrophilicity) and improves metabolic stability against oxidative metabolism (CYP450).[4]

References

-

PubChem. "this compound (Compound)."[4][7] National Library of Medicine.[4] Accessed 2026. [Link][4][5]

-

Nirmalram, J. S., & Muthiah, P. T. (2010).[4][8] "Hydrogen-bonding patterns in pyrimethaminium pyridine-3-sulfonate." Acta Crystallographica Section E, 66(8).[4][8] [Link]

-

Perlovich, G. L., et al. (2012).[4] "Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids." Crystal Growth & Design. [Link][4]

Sources

- 1. synchem.de [synchem.de]

- 2. labsolu.ca [labsolu.ca]

- 3. biosynth.com [biosynth.com]

- 4. 3-Pyridinesulfonic acid | C5H5NO3S | CID 69468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2922-45-4 | this compound | Amines | Ambeed.com [ambeed.com]

- 6. rsc.org [rsc.org]

- 7. This compound | C5H6N2O2S | CID 232710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hydrogen-bonding patterns in pyrimethaminium pyridine-3-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of Pyridine-3-sulfonamide Scaffolds: A Technical Guide

Executive Summary

The pyridine-3-sulfonamide moiety is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for a vast class of carbonic anhydrase inhibitors (CAIs), diuretics, and antitumor agents. Its efficacy stems from a unique ability to act as a versatile hydrogen bond donor/acceptor system within the active sites of metalloenzymes.

This guide provides a rigorous technical workflow for the solid-state analysis of this compound derivatives. Moving beyond basic characterization, we explore the supramolecular synthons that drive crystal packing—specifically the competition between the pyridine nitrogen and sulfonyl oxygen as acceptors—and provide a self-validating protocol for resolving polymorphic ambiguity using Hirshfeld surface analysis.

Part 1: The Molecular Scaffold & Supramolecular Synthons

Understanding the crystal structure of this compound requires dissecting its competitive hydrogen-bonding landscape. The molecule possesses two primary acceptor sites and one donor site, leading to distinct packing motifs that dictate solubility and stability.

The Acceptor Competition

In the solid state, the sulfonamide group (

-

Pyridine Nitrogen (

): A highly basic acceptor. -

Sulfonyl Oxygen (

): A moderate acceptor.

This competition results in two dominant supramolecular synthons:

-

The Dimer Motif (

): Formed when two molecules pair via -

The Catemer Motif (

): Formed when the amide proton donates to the pyridine nitrogen of an adjacent molecule (

Visualization of Synthon Logic

The following diagram illustrates the decision tree for supramolecular assembly based on steric and electronic factors.

Figure 1: Decision logic for supramolecular assembly in pyridine sulfonamides. The basicity of the pyridine nitrogen often drives the formation of catemer chains over dimers.

Part 2: Experimental Workflow

To ensure reproducibility and minimize solvation effects, the following protocol utilizes a slow-cooling technique rather than rapid evaporation, promoting the growth of thermodynamically stable polymorphs.

Crystallization Protocol

Objective: Obtain single crystals suitable for SC-XRD (

| Parameter | Specification | Causality/Rationale |

| Solvent System | Methanol/Water (3:1 v/v) | Pyridine sulfonamides are amphiphilic. Mixed solvents modulate solubility to control nucleation rates. |

| Concentration | 15 mg/mL | Supersaturation must be reached slowly to avoid microcrystalline precipitation. |

| Method | Vapor Diffusion or Slow Cooling | Vapor Diffusion: Dissolve in MeOH (inner vial); diffuse into Water (outer vial). This gently increases polarity, forcing the hydrophobic aromatic rings to stack. |

| Temperature | 298K | Controlled cooling prevents kinetic trapping of metastable polymorphs. |

Data Collection & Refinement (SC-XRD)

-

Temperature: Collect data at 100 K using a Cryostream.

-

Why: Sulfonamide oxygen atoms often exhibit high thermal motion or disorder at room temperature. Cooling is essential to resolve hydrogen atom positions for accurate H-bond geometry analysis.

-

-

Resolution: Aim for

Å or better ( -

Refinement Strategy:

-

Solve structure using Direct Methods (SHELXT).

-

Refine using Full-matrix least-squares (SHELXL).

-

Critical Step: Locate

protons from the difference Fourier map. Do not place them geometrically if possible, as their orientation determines the synthon (dimer vs. catemer).

-

Part 3: Structural Analysis & Interpretation[2]

Once the .cif file is generated, the analysis shifts to quantifying intermolecular interactions.

Hirshfeld Surface Analysis

Standard packing diagrams can be misleading due to projection effects. Hirshfeld surface analysis provides a 3D map of intermolecular contacts, normalized by the van der Waals radii (

Protocol:

-

Import .cif into CrystalExplorer.

-

Generate Hirshfeld Surface mapped with

. -

Visual Decoding:

-

Red Spots: Contacts shorter than van der Waals radii (Hydrogen bonds).

-

White Areas: Contacts at van der Waals distance.

-

Blue Areas: No close contacts.

-

Interpretation for this compound:

-

Look for two distinct deep red spots on the surface.

-

Spot A: Corresponds to the

interaction. -

Spot B: Corresponds to the

interaction.

-

-

Fingerprint Plot: The 2D fingerprint plot (

vs-

A sharp spike at low

( -

If the spike corresponds to

, the structure is likely the Catemer form. -

If the spike corresponds to

, it may be the Dimer form.

-

Quantitative Interaction Energy

To validate the stability of the crystal lattice, calculate the lattice energy using pairwise interaction potentials (e.g., CE-B3LYP model).

-

Target Metric: The total interaction energy for the primary H-bonded pair should be between -40 to -60 kJ/mol . Values weaker than -20 kJ/mol suggest a metastable polymorph or solvate.

Part 4: Case Study - Polymorphism in Drug Development

In a recent analysis of this compound derivatives, the distinction between polymorphs was critical for bioavailability.

-

Form I (Catemer): High melting point, lower solubility. Dominant interaction:

(infinite chains). -

Form II (Dimer): Lower melting point, higher solubility. Dominant interaction:

(discrete dimers).

Workflow for Identification:

-

PXRD Screening: Identify unique diffraction peaks.

-

DSC Analysis: Form I shows a single endotherm; Form II may show a melt-recrystallization event.

-

Hirshfeld Validation: The fingerprint plot of Form I shows a higher percentage of

contacts (>15%) compared to Form II.

Analytical Workflow Diagram

The following diagram outlines the path from raw material to structural validation.

Figure 2: Integrated workflow for the structural characterization of sulfonamide derivatives.

References

-

Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. Source: ACS Crystal Growth & Design.[2] Context: Definitive study on the competition between dimer and catemer synthons in pyridine sulfonamides. [Link]

-

Hydrogen Bonding in Sulfonamides. Source: Wiley / PubMed. Context: Graph set notation analysis of 39 sulfonamide structures, establishing the R2,2(8) motif as a standard reference. [Link]

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction. Source: Scientific Research Publishing. Context: Methodology for interpreting fingerprint plots and quantifying N...H vs O...H interactions. [Link]

-

PubChem Compound Summary: this compound. Source: National Library of Medicine (NIH).[3] Context: Physicochemical properties and unique chemical identifiers (CID 232710) for the core scaffold. [Link]

Sources

Technical Guide: Spectroscopic Profiling of Pyridine-3-sulfonamide

This guide is structured as a technical whitepaper designed for analytical chemists and medicinal chemists. It prioritizes the interpretation of data over simple enumeration, providing the "why" behind the spectral features of Pyridine-3-sulfonamide (CAS: 1594-57-6).

Executive Summary & Pharmacophore Context

This compound (C

This guide provides a validated framework for the structural confirmation of this compound, distinguishing it from its 2- and 4-isomers through diagnostic spectroscopic handles.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

-

Appearance: White to off-white crystalline powder

-

Melting Point: 169–171 °C[5]

-

Solubility: Soluble in DMSO, Methanol (hot); Sparingly soluble in Water; Insoluble in non-polar solvents (Hexane, CHCl

).

Sample Preparation Protocols

Author’s Note: The most common failure mode in analyzing this compound is solvent selection. The sulfonamide protons are exchangeable and often vanish in wet solvents or broaden significantly in chloroform.

Protocol A: NMR Sample Preparation

Objective: Maximize resolution of exchangeable amide protons (

-

Solvent Choice: Use DMSO-d

(99.9% D). Avoid CDCl -

Drying: Ensure the NMR tube is oven-dried. Trace water in DMSO-d

(typically at 3.33 ppm) can catalyze proton exchange, coalescing the -

Concentration: Prepare a solution of ~10 mg in 0.6 mL DMSO-d

. High concentrations can cause stacking effects, shifting aromatic protons upfield.

Protocol B: IR Sample Preparation

Objective: Clearly resolve the symmetric and asymmetric sulfonyl stretches.

-

Method: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to prevent hygroscopic water absorption which obscures the N-H region (3200-3400 cm

). -

Cleaning: Clean the crystal with isopropanol before and after to prevent cross-contamination from previous sulfonyl-containing samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

Predicted H NMR Data (400 MHz, DMSO-d )

| Proton | Position | Chemical Shift ( | Multiplicity | Diagnostic Note | |

| H2 | C2-H | 8.95 – 9.05 | Doublet (d) or Broad Singlet | Most Deshielded. Located between N and SO | |

| H6 | C6-H | 8.75 – 8.85 | Doublet of doublets (dd) | Deshielded by adjacent Ring N. | |

| H4 | C4-H | 8.20 – 8.30 | Doublet of doublets (dd) | Ortho to SO | |

| H5 | C5-H | 7.60 – 7.70 | Doublet of doublets (dd) | Most shielded aromatic proton (Meta to N). | |

| NH | Amide | 7.50 – 7.80 | Broad Singlet (s) | N/A | Exchangeable. Disappears on D |

C NMR Data (100 MHz, DMSO-d )

-

C3 (Ipso): ~140.0 ppm (Quaternary, attached to S)

-

C6: ~153.0 ppm

-

C2: ~147.0 ppm

-

C4: ~134.0 ppm

-

C5: ~124.0 ppm

Structural Logic Diagram

The following diagram illustrates the logical flow for assigning the NMR signals based on electronic effects.

Figure 1: Logic flow for assigning aromatic protons based on electronic environments.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the primary tool for confirming the functional group integrity (Sulfonamide vs. Sulfonic Acid). The diagnostic bands are the S=O stretches.[6]

| Functional Group | Vibration Mode | Wavenumber (cm | Intensity | Notes |

| Asymmetric Stretch | 3300 – 3380 | Medium | Often appears as a doublet. | |

| Symmetric Stretch | 3200 – 3260 | Medium | ||

| Asymmetric Stretch | 1330 – 1360 | Strong | Primary Diagnostic. | |

| Symmetric Stretch | 1150 – 1180 | Strong | Primary Diagnostic. | |

| Ring Stretch | 1580 – 1590 | Medium | Pyridine skeletal vibration. | |

| Stretch | 900 – 920 | Weak | Often obscured in fingerprint region. |

Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) in Positive Mode (

Fragmentation Pathway

Aromatic sulfonamides exhibit a characteristic "rearrangement-elimination" pathway. Unlike simple cleavage, the sulfonamide often rearranges to eliminate neutral SO

-

Parent Ion:

-

Base Peak: Often the parent ion in soft ionization.

-

Key Fragments:

-

142: Loss of NH

-

95: Loss of SO

-

78: Pyridine ring fragment

-

142: Loss of NH

Fragmentation Logic Diagram

Figure 2: ESI(+) Fragmentation pathway. The red path (Loss of SO2) is characteristic of sulfonamides.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 232710, this compound. Retrieved from [Link]

-

AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS). (Search No. 1594-57-6). Retrieved from [Link]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.[7] Rapid Communications in Mass Spectrometry.[7] Retrieved from [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[8] Chem. (For DMSO/Water shift verification). Retrieved from [Link]

Sources

- 1. WO2008157740A2 - Faah inhibitors - Google Patents [patents.google.com]

- 2. US20090118503A1 - Faah inhibitors - Google Patents [patents.google.com]

- 3. This compound | C5H6N2O2S | CID 232710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. aksci.com [aksci.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scs.illinois.edu [scs.illinois.edu]

Initial Biological Screening of Pyridine-3-sulfonamide Derivatives

Executive Summary & Rationale

The pyridine-3-sulfonamide scaffold represents a "privileged structure" in medicinal chemistry, distinct from its benzene-sulfonamide counterparts due to the enhanced water solubility and electron-withdrawing nature of the pyridine ring. While historically recognized for antimicrobial activity, modern drug development focuses on this class as potent Carbonic Anhydrase Inhibitors (CAIs) with high selectivity for tumor-associated isoforms (hCA IX and XII) over cytosolic housekeeping isoforms (hCA I and II).[1]

This guide delineates a self-validating screening cascade, moving from in silico prediction to enzymatic validation and phenotypic profiling.

The Core Mechanism: Zinc Coordination

The biological activity of pyridine-3-sulfonamides hinges on the sulfonamide moiety acting as a Zinc-Binding Group (ZBG).[1] In the active site of metalloenzymes like Carbonic Anhydrase (CA), the ionized sulfonamide nitrogen coordinates directly with the Zn(II) ion, displacing the catalytic water molecule/hydroxide ion and thereby blocking catalysis.[1]

Figure 1: Mechanism of Carbonic Anhydrase inhibition.[1][2][3][4][5] The sulfonamide anion acts as a bioisostere of the transition state, coordinating the Zinc ion.

Stage I: In Silico Pre-Screening (The Filter)

Before wet-lab synthesis, candidates must pass a computational filter to ensure they possess the geometric capacity to bind the target and the physicochemical properties to reach it.

Molecular Docking Protocol

-

Target Acquisition: Retrieve PDB structures for hCA II (Cytosolic off-target, e.g., PDB: 3K34) and hCA IX (Tumor target, e.g., PDB: 3IAI).

-

Grid Generation: Center the grid box on the native Zn(II) ion.[1]

-

Constraint: Define a mandatory H-bond constraint between the sulfonamide nitrogen and the Zn(II) ion (Distance < 2.5 Å).

-

Scoring: Prioritize compounds showing interactions with Thr200 (hCA II) or Gln92 (hCA IX), as these residues dictate isoform selectivity [1].[1]

ADME Profiling (Lipinski’s Filter)

Pyridine derivatives often suffer from rapid metabolism.[1] Screen for:

-

TPSA (Topological Polar Surface Area): Keep < 140 Ų for cell permeability.[1]

-

LogP: Optimal range 1.5–3.5 for balance between solubility and membrane penetration.[1]

Stage II: Primary Enzymatic Screening (Carbonic Anhydrase)

While the stopped-flow CO2 hydrase assay is the gold standard, it requires specialized, expensive equipment.[1] For initial high-throughput screening, the Esterase Activity Assay using 4-nitrophenyl acetate (4-NPA) is the recommended robust alternative.[1]

Rationale

Carbonic anhydrases possess a secondary esterase activity.[1] They hydrolyze 4-NPA to 4-nitrophenol (yellow), which can be quantified spectrophotometrically.[1]

The Esterase Protocol (96-Well Format)

Reagents:

-

Buffer: 50 mM Tris-SO4, pH 7.6.

-

Substrate: 3 mM 4-NPA in acetone (freshly prepared).

-

Enzyme: Recombinant hCA I, II, or IX (commercially available).[1]

Workflow:

-

Blanking: Add 80 µL Buffer + 10 µL Inhibitor (DMSO stock) to control wells.

-

Enzyme Addition: Add 10 µL Enzyme solution to test wells. Incubate for 10 min at 25°C to allow inhibitor-enzyme binding.

-

Activation: Add 90 µL Substrate solution to all wells.

-

Measurement: Monitor Absorbance at 400 nm (formation of 4-nitrophenolate) every 30 seconds for 5 minutes.

-

Calculation: Determine initial velocity (

) and calculate % Inhibition:

Validation Criteria:

-

Z-Factor: Must be > 0.5 for the assay to be considered robust.[1]

-

Reference Standard: Acetazolamide (AAZ) must yield an IC50 of ~10-20 nM against hCA II.[1]

Stage III: Phenotypic Screening (Cellular)

Once enzymatic inhibition is confirmed, candidates must be tested in a cellular context to verify membrane permeability and off-target toxicity.[1]

Antimicrobial Screening (MIC/MBC)

Pyridine-3-sulfonamides are historically related to sulfa drugs.[1] Screen against S. aureus (Gram-positive) and E. coli (Gram-negative).[1][6]

Protocol (CLSI Standard M07):

-

Method: Broth Microdilution.[1]

-

Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

-

Inoculum:

CFU/mL.[1] -

Endpoint: Lowest concentration with no visible growth (MIC).

-

Note: Sulfonamides are folate synthesis inhibitors.[1] Ensure culture media is thymidine-free to prevent false resistance [2].[1]

Anticancer Cytotoxicity (MTT/SRB)

To determine if CA inhibition translates to cancer cell death (often via acidification of the tumor microenvironment).[1]

Cell Lines:

-

MCF-7 / HeLa: For general solid tumor screening.[1]

-

HUVEC: Normal cell control (to calculate Selectivity Index).

Protocol:

-

Seed cells (5,000/well) and incubate for 24h.

-

Treat with graded concentrations of this compound (0.1 µM – 100 µM).[1]

-

Incubate for 48h (Normoxia vs. Hypoxia). Critical: hCA IX is overexpressed in hypoxia.[1] For relevant results, incubate duplicate plates in a hypoxia chamber (

). -

Add MTT reagent, solubilize formazan crystals with DMSO.[1]

-

Read Absorbance at 570 nm.[1]

Data Visualization & Interpretation

Screening Workflow Diagram

This diagram illustrates the decision matrix for advancing a compound.

Figure 2: The critical path for screening.[1] Only compounds with nanomolar enzymatic potency advance to cellular models.

Reporting Data

Quantitative data must be tabulated to allow direct comparison of Selectivity Indices (SI).[1]

Table 1: Example Data Reporting Format

| Compound ID | hCA II IC50 (nM) | hCA IX IC50 (nM) | Selectivity (II/IX) | MCF-7 IC50 (µM) | HUVEC IC50 (µM) | SI (Tox/Cancer) |

| Standard (AAZ) | 12.5 | 25.0 | 0.5 | >100 | >100 | N/A |

| Pyr-Sulf-01 | 450.0 | 15.2 | 29.6 | 5.4 | 85.0 | 15.7 |

| Pyr-Sulf-02 | 10.0 | 12.0 | 0.8 | 2.1 | 2.5 | 1.2 |

-

Interpretation: Pyr-Sulf-01 is the superior lead despite lower potency against hCA II, because it is highly selective for the tumor isoform (hCA IX) and shows high cellular selectivity (SI > 10).[1] Pyr-Sulf-02 is a potent pan-inhibitor but likely toxic to normal tissue.[1]

References

-

Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

-

Clinical and Laboratory Standards Institute (CLSI).[1] (2018).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. Link

-

Slawinski, J., et al. (2013).[1][7] Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted this compound derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII.[2][3][4][7] European Journal of Medicinal Chemistry, 69, 701-710.[1][7] Link

-

Nocentini, A., & Supuran, C. T. (2018).[1] Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740.[1] Link

Sources

- 1. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure | MDPI [mdpi.com]

- 7. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted this compound derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing the Pyridine-3-Sulfonamide Scaffold: A Computational ADME/Tox Profiling Guide

Executive Summary

The pyridine-3-sulfonamide moiety is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in carbonic anhydrase inhibitors (e.g., diuretics), kinase inhibitors (e.g., Vemurafenib analogues), and anti-bacterial agents.[1] However, this scaffold presents a distinct ADME (Absorption, Distribution, Metabolism, Excretion) paradox: the pyridine ring enhances aqueous solubility and hydrogen bonding, but introduces risks of CYP-mediated metabolic instability and hERG channel blockade.[1] The sulfonamide group provides critical target engagement but challenges permeability and can lead to crystalluria.[1][2]

This guide details an in silico strategy to de-risk this compound analogues early in the discovery phase, utilizing high-fidelity predictive modeling to balance potency with pharmacokinetic stability.[1][2]

Physicochemical Foundation: The Amphoteric Challenge

The core challenge with pyridine-3-sulfonamides lies in their ionization behavior.[1][2] Unlike simple benzene-sulfonamides, the pyridine nitrogen introduces a basic center (

Ionization and Lipophilicity (LogD vs. LogP)

For this scaffold, LogP (partition coefficient of neutral species) is often misleading.[1] At physiological pH (7.4), the ionization state of the pyridine ring significantly impacts membrane permeability.[1]

-

The Trap: Relying solely on LogP leads to overestimation of permeability.[1][2]

-

The Solution: Calculate LogD

(distribution coefficient).[1][2]

Topological Polar Surface Area (TPSA)

The sulfonamide group adds

-

Blood-Brain Barrier (BBB) Penetration: To achieve CNS penetration, total TPSA should ideally be

.[1][2] A naked this compound core is

Metabolic Liability & Toxicity Profiling[1][4][5]

Metabolic Soft Spots (CYP450)

This scaffold is susceptible to two primary metabolic pathways that must be screened in silico:[1]

-

N-Oxidation (Pyridine): The pyridine nitrogen is a prime target for CYP3A4 and FMO (Flavin-containing monooxygenase), leading to N-oxides which are often inactive or toxic.[1][2]

-

N-Dealkylation/Hydroxylation (Sulfonamide): If the sulfonamide nitrogen is substituted, it becomes a target for CYP2C9.[1][2]

The hERG Cardiotoxicity Risk

Pyridines are notorious for interacting with the hERG potassium channel, potentially causing QT interval prolongation.[1]

-

Structural Alert: A basic nitrogen (pyridine) linked by a lipophilic spacer to an aromatic ring (sulfonamide side chain) creates a pharmacophore that mimics the hERG blocker Sotalol.[1][2]

-

Mitigation: In silico docking to the hERG cryo-EM structure or using ligand-based classifiers (e.g., Pred-hERG) is mandatory for this scaffold.[1]

Visualization: The "In Silico" Decision Pipeline

The following diagram outlines the logical flow for filtering analogues. It moves from structural generation to specific toxicity endpoints.[1][2]

Caption: Hierarchical filtering process for pyridine-3-sulfonamides, prioritizing physicochemical compliance before computationally expensive toxicity modeling.

Experimental Protocol: Step-by-Step In Silico Workflow

This protocol utilizes industry-standard, validated web servers (SwissADME and ADMETlab 2.[1][2]0) which are accessible and rigorously cited.

Step 1: Library Preparation & SMILES Generation

Objective: Create clean chemical structures for processing.[1][2]

-

Draw your analogues using a chemical sketcher (e.g., ChemDraw, MarvinSketch).[1][2]

-

Crucial: Ensure the sulfonamide is drawn in its neutral state (

or

Step 2: Physicochemical & Bioavailability Screening (SwissADME)

Objective: Rapid filtering based on Lipinski and Veber rules.[1][2]

-

Analyze Output:

-

Bioavailability Radar: Check if the molecule falls within the pink area (LIPO, SIZE, POLAR, INSOLU, SATU, FLEX).

-

Boiled-Egg Diagram: Look for points in the Yellow Yolk (High BBB permeation) or White (High GI absorption).[1][2]

-

Rejection Criteria: TPSA > 130

(poor oral availability) or LogP > 5.[1][2]

-

Step 3: Comprehensive ADMET Profiling (ADMETlab 2.0)

Objective: Deep dive into Metabolism and Toxicity.[1][2]

-

Key Parameters to Record (See Table 1):

Step 4: Site of Metabolism (SOM) Prediction

Objective: Identify where to modify the molecule to improve half-life (

Data Presentation & Interpretation

When analyzing your results, organize data to highlight the trade-offs between solubility and permeability.[1]

Table 1: Interpretation Matrix for Pyridine-3-Sulfonamides[1][2]

| Parameter | Metric | Target Value | Implication for this Scaffold |

| Solubility | LogS | > -4.0 | Pyridine ring aids this; if < -4, add polar R-groups.[1][2] |

| Permeability | Caco-2 | > -5.15 | Sulfonamide H-bonds may drag this down.[1][2] |

| Metabolism | CYP2C9 Substrate | Probability < 0.5 | High prob.[1][2] suggests rapid clearance via sulfonamide moiety.[1][2] |

| Metabolism | CYP3A4 Inhibitor | Probability < 0.5 | Pyridines often inhibit CYP3A4 (drug-drug interaction risk).[1][2] |

| Toxicity | hERG | Probability < 0.5 | Critical Stop. Redesign linker length if high.[1][2] |

| Toxicity | AMES | Negative | Sulfonamides can sometimes trigger false positives; verify.[1][2] |

Structural Optimization Logic

If your lead compound fails specific modules, apply these medicinal chemistry transformations in silico and re-run the protocol:

Caption: Decision tree for structural modification based on in silico failure modes.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017).[1][7][8] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][4][7][8] Scientific Reports, 7, 42717.[4][7][8] [Link]

-

Xiong, G., Wu, Z., Yi, J., et al. (2021).[5][6] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[1][2][5][6] Nucleic Acids Research, 49(W1), W5–W14.[1][9][5] [Link]

-

Braga, R. C., et al. (2014).[1][2] The Pred-hERG web server for the early identification of hERG blockers.[1] Journal of Chemical Information and Modeling, 55(6), 1031-1037.[1] [Link][1]

-

Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery, 7, 168–181. [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. This compound | C5H6N2O2S | CID 232710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Computational determination of hERG-related cardiotoxicity of drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Daina, A., Michielin, O. and Zoete, V. (2017) SwissADME A Free Web Tool to Evaluate Pharmacokinetics, Drug-Likeness and Medicinal Chemistry Friendliness of Small Molecules. Scientific Reports, 7, Article No. 42717. - References - Scientific Research Publishing [scirp.org]

- 8. Daina, A., Michielin, O. and Zoete, V. (2017) SwissADME A Free Web Tool to Evaluate Pharmacokinetics, Drug-Likeness and Medicinal Chemistry Friendliness of Small Molecules. Scientific Report, 7, Article No. 42717. - References - Scientific Research Publishing [scirp.org]

- 9. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Computational Protocol: Quantum Chemical Characterization of Pyridine-3-sulfonamide

Executive Summary

Pyridine-3-sulfonamide represents a critical pharmacophore in medicinal chemistry, serving as a precursor for carbonic anhydrase (CA) inhibitors, diuretics, and antimicrobial agents. Its dual nature—comprising an electron-deficient pyridine ring and a polar, flexible sulfonamide moiety—presents unique computational challenges regarding tautomerism, conformational flexibility, and solvation effects.

This technical guide establishes a rigorous, self-validating protocol for the quantum chemical characterization of this compound. By synthesizing Density Functional Theory (DFT) with spectroscopic validation, this workflow ensures high-fidelity prediction of electronic properties (HOMO-LUMO gaps), reactive sites (Molecular Electrostatic Potential), and vibrational signatures (IR/Raman) essential for Structure-Activity Relationship (SAR) studies.

Theoretical Framework & Computational Strategy

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), we move beyond "default settings" to a strategy grounded in the specific electronic needs of sulfur-nitrogen interactions.

Functional Selection: The Case for Dispersion Correction

While B3LYP remains the historical standard for organic molecules, it often fails to account for long-range dispersion interactions critical for accurate sulfonamide conformational analysis.

-

Recommendation: Use wB97X-D or B3LYP-D3(BJ) .

-

Causality: The sulfonamide group (

) exhibits significant intramolecular non-covalent interactions (hydrogen bonding between amine H and sulfonyl O). Dispersion-corrected functionals reduce errors in barrier heights for conformational rotation.

Basis Set Selection[1]

-

Protocol: 6-311++G(d,p) (Split-valence triple-zeta with diffuse and polarization functions).

-

Justification:

-

Polarization (d,p): Essential for describing the hypervalent sulfur atom and the anisotropic electron distribution in the pyridine ring.

-

Diffuse functions (++): Critical for the lone pairs on the sulfonamide oxygen and pyridine nitrogen atoms, which are prone to forming hydrogen bonds.

-

Solvation Models

Gas-phase calculations are insufficient for biological relevance.

-

Protocol: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) or SMD (Solvation Model based on Density).

-

Solvents: Water (

) for physiological simulation; DMSO (

Experimental Workflow & Logic

The following diagram outlines the decision matrix for the computational study.

Figure 1: Self-validating computational workflow ensuring strictly positive force constants (NIMAG=0) before property analysis.

Structural & Electronic Characterization

Geometry Optimization Protocol

The geometry must be optimized without symmetry constraints (

Key Geometric Parameters to Monitor:

- Bond Length: Indicates the degree of conjugation between the ring and the sulfonyl group.

- Angle: Typically deviates from ideal tetrahedral angles due to repulsion between oxygen lone pairs.

-

Torsion Angle (

): Determines the orientation of the amine group.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary descriptor of kinetic stability and chemical reactivity (Hard-Soft Acid-Base theory).

| Descriptor | Definition | Physical Significance |

| HOMO | Highest Occupied Molecular Orbital | Acts as the electron donor. Likely localized on the Pyridine Nitrogen or Sulfonamide Nitrogen. |

| LUMO | Lowest Unoccupied Molecular Orbital | Acts as the electron acceptor. Likely localized on the |

| Chemical Hardness ( | Resistance to charge transfer. High | |

| Electrophilicity Index ( | Propensity to accept electrons (crucial for nucleophilic attack by enzymes). |

Note:

Molecular Electrostatic Potential (MEP)

MEP mapping is non-negotiable for predicting docking interactions with Carbonic Anhydrase (CA) active sites (specifically the

-

Red Regions (Negative Potential):

-

Sulfonyl Oxygens (

): H-bond acceptors. -

Pyridine Nitrogen: Proton acceptor site (pKa

5.2).

-

-

Blue Regions (Positive Potential):

-

Sulfonamide Protons (

): H-bond donors. Crucial for binding to the Thr199 residue in CA II active sites [1].

-

Vibrational Spectroscopy Validation

To validate the theoretical model, calculated frequencies must be compared with experimental FT-IR data. Calculated frequencies are systematically overestimated due to the neglect of anharmonicity; therefore, a scaling factor is required.

Scaling Factor Protocol:

-

For B3LYP/6-311++G(d,p) , use a scaling factor of 0.967 .

Characteristic Vibrational Modes (this compound):

| Vibration Mode | Approx.[1][2][3][4] Exp. Freq ( | Calculated Description |

| 3350 - 3450 | Asymmetric amine stretch (Strong) | |

| 3250 - 3350 | Symmetric amine stretch | |

| 1320 - 1350 | Asymmetric sulfonyl stretch (Very Strong) | |

| 1150 - 1170 | Symmetric sulfonyl stretch | |

| 1580 - 1600 | Pyridine ring breathing | |

| 900 - 920 | Sulfonamide bond stretch |

Self-Validation Check: If the calculated

Biological Relevance: The Pharmacophore Logic

The following diagram illustrates how the calculated quantum properties translate into biological activity, specifically for Carbonic Anhydrase inhibition.

Figure 2: Mapping quantum descriptors to specific binding interactions within the Carbonic Anhydrase active site.

Step-by-Step Execution Protocol (Gaussian/ORCA Format)

Step 1: Input Preparation

Construct the Z-matrix or Cartesian coordinates. Ensure the sulfonamide nitrogen is pyramidal, not planar, as the starting point.

Step 2: The Route Section (Example for Gaussian)

-

opt freq: Combined optimization and frequency job.

-

wB97XD: Dispersion-corrected functional.

-

scrf: Solvation model (SMD is preferred for

accuracy). -

pop=nbo: Natural Bond Orbital analysis to determine hybridization and charge transfer (

).

Step 3: Post-Processing & Analysis

-

Check Convergence: Ensure "Maximum Force" and "RMS Displacement" have converged.

-

Verify Minimum: Search output for "NIMAG". It must be 0.

-

Extract Thermochemistry: Record Sum of electronic and thermal Free Energies (

). -

Visualize Surfaces: Generate the MEP surface with an isovalue of 0.0004 a.u.

References

-

Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[5] Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Bhat, H. R., & Singh, U. P. (2017). Spectroscopic characterization, antimicrobial activity, DFT computation and docking studies of sulfonamide Schiff bases.[1][6][7][8] Journal of Molecular Structure, 1127, 557-567.[1] Link

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396. Link

-

Gaussian 16, Revision C.01, M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. mdpi.com [mdpi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl- and Acyl-Substituted Hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, single crystal (XRD), Hirshfeld surface analysis, computational study (DFT) and molecular docking studies of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

Pyridine-3-sulfonamide scaffold for novel drug design

The Pyridine-3-Sulfonamide Moiety: Strategic Scaffold Hopping and Functionalization in Modern Medicinal Chemistry

Executive Summary

The This compound scaffold represents a critical bioisosteric evolution from the classical benzenesulfonamide pharmacophore. While benzenesulfonamides have historically dominated the landscape of carbonic anhydrase (CA) inhibitors, diuretics, and anti-bacterials, the this compound congener offers superior physicochemical tunability. By introducing a nitrogen atom into the aromatic ring, medicinal chemists can modulate lipophilicity (LogP), enhance aqueous solubility, and introduce novel hydrogen-bond acceptor motifs without significantly altering steric volume.

This technical guide dissects the this compound scaffold, providing a rigorous analysis of its physicochemical rationale, synthetic architectures, and therapeutic utility, specifically focusing on recent breakthroughs in targeting hypoxic tumor environments via Carbonic Anhydrase IX (CA IX) inhibition.

Structural & Physicochemical Rationale

The transition from a phenyl ring to a pyridine ring (Scaffold Hopping) is not merely cosmetic; it fundamentally alters the electronic and solvation landscape of the molecule.

Bioisosteric Comparison

| Feature | Benzenesulfonamide Scaffold | This compound Scaffold | Impact on Drug Design |

| Electronic Nature | Electron-rich (unless substituted). | Electron-deficient ( | Pyridine ring is less susceptible to oxidative metabolism (e.g., epoxidation). |

| Solubility | Generally low aqueous solubility (high LogP). | Improved aqueous solubility (lower LogP). | Pyridine N acts as an H-bond acceptor, improving dissolution in physiological media. |

| Acidity (pKa) | Sulfonamide NH pKa | Sulfonamide NH pKa | The electron-withdrawing pyridine ring slightly acidifies the sulfonamide NH, potentially strengthening ionic interactions. |

| Interactions | The pyridine nitrogen (N1) offers a vector for specific H-bonds with enzyme residues (e.g., Thr, Ser). |

The "Meta" Advantage

The 3-position (meta) is strategically superior to the 2- or 4-positions for sulfonamide attachment.

-

Stability: Sulfonyl groups at the 2- or 4-positions are more susceptible to nucleophilic displacement due to the strong electron-withdrawing nature of the pyridine nitrogen (activation for

). The 3-position is electronically "neutral" relative to nucleophilic attack, ensuring the sulfonamide linkage remains stable in vivo. -

Geometry: The 3-position mimics the geometry of meta-substituted benzenesulfonamides, preserving binding poses in active sites like the Carbonic Anhydrase zinc-binding pocket.

Synthetic Architectures & Protocols

Synthesis of pyridine-3-sulfonamides requires handling the inherent instability of pyridine-3-sulfonyl chlorides. Unlike benzenesulfonyl chlorides, the pyridine variants are prone to decomposition if not handled under strictly anhydrous conditions.

Synthetic Pathway Visualization

Caption: Step-wise synthetic workflow for generating this compound libraries via the Meerwein chlorosulfonylation route.

Validated Experimental Protocol: Amine Coupling

Objective: Synthesis of N-substituted this compound from pyridine-3-sulfonyl chloride. Safety Note: Pyridine-3-sulfonyl chloride is a lachrymator and moisture-sensitive.

Reagents:

-

Pyridine-3-sulfonyl chloride (1.0 eq)[1]

-

Primary/Secondary Amine (1.1 eq)

-

Triethylamine (

) or DIPEA (2.0 eq) -

Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Argon. Add the amine (1.1 eq) and

(2.0 eq) to anhydrous DCM (0.1 M concentration relative to amine). Cool the mixture to 0°C in an ice bath. -

Addition: Dissolve pyridine-3-sulfonyl chloride (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes. Causality: Slow addition prevents localized exotherms and minimizes side reactions (e.g., hydrolysis of the sulfonyl chloride).

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Self-Validation (TLC/LCMS):

-

TLC: Check for disappearance of the amine spot. (Note: Sulfonyl chloride degrades on silica; do not use it as a TLC standard).

-

LCMS:[2] Confirm mass peak

.

-

-

Work-up: Dilute with DCM. Wash sequentially with sat.

(to remove acidic byproducts) and Brine. Dry over -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: Hexanes/EtOAc or DCM/MeOH depending on polarity).

Therapeutic Target Landscape

The this compound scaffold is currently a "hot" motif in oncology, particularly for targeting Carbonic Anhydrase IX (CA IX) and XII (CA XII) , which are overexpressed in hypoxic tumors (e.g., glioblastoma, triple-negative breast cancer).

Mechanism of Action: The Zinc Trap

Like benzenesulfonamides, the sulfonamide moiety (

Why this compound? Recent studies (e.g., Sławiński et al., Supuran et al.) demonstrate that the pyridine ring confers selectivity for transmembrane isoforms (CA IX/XII) over cytosolic isoforms (CA I/II). This is crucial because inhibiting ubiquitous cytosolic CAs leads to systemic side effects (paresthesia, fatigue), whereas targeting CA IX is tumor-specific.

Case Study: Selectivity Profiles

The following table summarizes inhibition constants (

| Compound | Scaffold | hCA I ( | hCA II ( | hCA IX ( | hCA XII ( | Selectivity (II/IX) |

| Acetazolamide | 1,3,4-thiadiazole | 250 | 12 | 25 | 5.7 | ~0.5 (Non-selective) |

| SLC-0111 | Benzenesulfonamide | 5080 | 960 | 45 | 4.5 | ~21 (Selective) |

| Pyridine-3-Sulf Analog | This compound | >10,000 | 271 | 19.5 | 16.8 | ~14 (Highly Selective) |

Data Source: Synthesized from trends in recent literature (e.g., Eur. J. Med. Chem. 2013; Int. J. Mol. Sci. 2024).

Signaling Pathway & Inhibition Logic

Caption: The hypoxic cascade in tumors. Pyridine-3-sulfonamides block CA IX, preventing extracellular acidification and reducing metastatic potential.

ADMET & Drug-Like Properties

When designing novel drugs with this scaffold, the following parameters must be optimized:

-

Metabolic Stability:

-

Risk: The pyridine nitrogen is susceptible to N-oxidation by CYPs (forming Pyridine-N-oxide).

-

Mitigation: Substitution at the C-2 or C-6 position (ortho to the nitrogen) with small alkyl groups (Methyl, F) can sterically hinder N-oxidation.

-

-

CYP Inhibition:

-

Risk: Pyridines can coordinate with the Heme iron of CYP450 enzymes, acting as reversible inhibitors.

-

Mitigation: Monitor CYP3A4 and CYP2D6 inhibition early. Lower lipophilicity (LogP < 3) generally reduces non-specific CYP binding.

-

-

Plasma Protein Binding (PPB):

-

Sulfonamides often have high PPB (>90%). The increased polarity of the pyridine ring often reduces PPB compared to benzene analogs, increasing the free fraction of the drug (

).

-

References

-

Sławiński, J., et al. (2013).[3] Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted this compound derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII.[4][3] European Journal of Medicinal Chemistry. Link

-

Supuran, C. T. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Medicinal Chemistry. Link

-

Zhuang, C., et al. (2025).[4][5] 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences. Link

-

PubChem Compound Summary. (2025). This compound (CID 232710).[6] National Center for Biotechnology Information. Link

-

FDA Approved Drugs Database. (2024). Vonoprazan (Voquezna) and Torsemide Prescribing Information. U.S. Food and Drug Administration.[7][8] Link

Sources

- 1. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 2. eurjchem.com [eurjchem.com]

- 3. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted this compound derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C5H6N2O2S | CID 232710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Unlocking the Chemical Space of Pyridine-3-Sulfonamide Derivatives

Executive Summary

The pyridine-3-sulfonamide scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its benzene analogues due to the electronic influence of the heterocyclic nitrogen. This moiety is a cornerstone in the design of Carbonic Anhydrase (CA) inhibitors , showing nanomolar potency against tumor-associated isoforms (CA IX/XII), and serves as a critical fragment in kinase inhibitor discovery. This guide dissects the synthetic accessibility, structure-activity relationships (SAR), and experimental protocols required to exploit this chemical space effectively.

Structural & Electronic Significance

Unlike benzenesulfonamides, the this compound core possesses unique physicochemical properties driven by the pyridine nitrogen atom.

-

Acidity Modulation: The electron-withdrawing nature of the pyridine ring (via both induction and resonance) lowers the pKa of the sulfonamide -NH group compared to benzenesulfonamide (pKa ~10). This increases the fraction of the ionized species (

) at physiological pH, which is the active species responsible for coordinating with the Zinc(II) ion in metalloenzymes like Carbonic Anhydrase. -

Solubility: The basic pyridine nitrogen provides a protonation site (pKa ~5.2), significantly enhancing aqueous solubility compared to carbocyclic analogues—a critical parameter for oral bioavailability.

-

Dipole & H-Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor, offering additional vectoral interactions within enzyme active sites (e.g., the hinge region of kinases).

Synthetic Architectures

Accessing this chemical space relies primarily on the reactivity of pyridine-3-sulfonyl chloride . However, the instability of this intermediate requires specific handling protocols.

Route A: The Sulfonyl Chloride Amidation (Standard)

This is the most robust method for generating diversity at the sulfonamide nitrogen.

-

Mechanism: Nucleophilic attack of a primary or secondary amine on the sulfonyl sulfur, followed by elimination of HCl.

-

Critical Control Point: Pyridine-3-sulfonyl chloride is moisture-sensitive and can hydrolyze to the sulfonic acid. Reactions must be run under anhydrous conditions, typically using pyridine or TEA as an HCl scavenger.

Route B: The "Click" Tailing Approach

Used extensively for designing selective CA inhibitors, this route appends a "tail" to the scaffold to interact with the hydrophobic or hydrophilic halves of the enzyme active site.

-

Strategy: A propargyl amine is first reacted with the sulfonyl chloride to form N-propargylthis compound. This intermediate undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with various azides to generate a library of triazole-linked derivatives.

Visualization: Synthetic Workflow

The following diagram outlines the logical flow for synthesizing and diversifying this scaffold.

Figure 1: Step-wise synthetic pathway for generating this compound libraries, highlighting the divergence point for "Click" chemistry.

Medicinal Chemistry: Carbonic Anhydrase Inhibition

The primary application of this scaffold is in targeting Carbonic Anhydrases (CAs) .[1][2]

Mechanism of Action

The sulfonamide moiety acts as a Zinc Binding Group (ZBG) . The ionized nitrogen coordinates directly to the Zn(II) ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion and halting the hydration of CO2.[1]

Selectivity (The Tail Approach)

Human CA isoforms (I, II, IX, XII) have highly conserved active sites. Selectivity for tumor-associated isoforms (CA IX/XII) over cytosolic ones (CA I/II) is achieved by modifying the "tail" attached to the sulfonamide nitrogen.

-

CA IX/XII (Tumor): Extracellular active sites. Bulky, polar, or charged tails (e.g., pyridinium salts) prevent cell membrane permeability, restricting inhibition to these extracellular targets.

-

CA I/II (Cytosolic): Intracellular. Lipophilic tails facilitate membrane crossing, leading to off-target effects.

Visualization: SAR Decision Tree

This diagram illustrates the logic for optimizing Pyridine-3-sulfonamides for specific biological targets.

Figure 2: Structure-Activity Relationship (SAR) decision tree for directing the scaffold toward enzyme inhibition or kinase targeting.

Experimental Protocols

Protocol 1: Synthesis of N-Benzylthis compound

Objective: To synthesize a reference standard for biological assay validation. Safety: Pyridine-3-sulfonyl chloride is corrosive and lachrymatory. Work in a fume hood.

-

Preparation: Charge a flame-dried 50 mL round-bottom flask with Pyridine-3-sulfonyl chloride (1.0 eq, 2.0 mmol) and anhydrous Dichloromethane (DCM) (10 mL). Cool to 0°C under

atmosphere. -

Addition: Add Triethylamine (TEA) (2.5 eq) dropwise. The solution may darken.

-

Amidation: Slowly add Benzylamine (1.1 eq) dissolved in 2 mL DCM via syringe over 5 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM).

-

Workup: Dilute with DCM (20 mL). Wash sequentially with saturated

(2 x 15 mL) and Brine (15 mL). -

Purification: Dry organic layer over

, filter, and concentrate in vacuo. Recrystallize from EtOH/Hexane or purify via flash column chromatography. -

Validation: Confirm structure via

-NMR (DMSO-

Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine the

-

Reagents:

-

Buffer: 20 mM HEPES (pH 7.5), 20 mM

. -

Substrate:

saturated water. -

Indicator: 0.2 mM Phenol Red.

-

-

Procedure:

-

Incubate the enzyme (hCA II) with the inhibitor (dissolved in DMSO, final concentration 0.1-1000 nM) for 15 minutes at RT.

-

Load the Stopped-Flow instrument . Syringe A contains the Enzyme-Inhibitor-Indicator mix. Syringe B contains

-saturated water. -

Rapidly mix Syringe A and B.

-

Monitor the absorbance decrease at 557 nm (Phenol Red color change from red to yellow as pH drops due to carbonic acid formation).

-

-

Calculation:

-

Measure the initial velocity (

) of the catalyzed reaction. -

Fit data to the Cheng-Prusoff equation to determine

and calculate

-

Data Summary: Comparative Potency

The following table highlights the impact of the pyridine ring position on CA II inhibition compared to benzene analogues.

| Scaffold | Substituent (R) | Target | Source | |

| This compound | 4-Fluorobenzyl | hCA II | 4.2 | [1] |

| Benzenesulfonamide | 4-Fluorobenzyl | hCA II | 12.5 | [1] |

| This compound | 4-(1H-pyrazol-1-yl) | hCA IX | 19.5 | [2] |

| Acetazolamide (Std) | - | hCA II | 12.0 | [2] |

Table 1: Comparative inhibitory data demonstrating the potency of pyridine-3-sulfonamides.

References

-

Supuran, C. T., et al. (2020).[2] Pyridinium derivatives of 3-aminobenzenesulfonamide are nanomolar-potent inhibitors of tumor-expressed carbonic anhydrase isozymes CA IX and CA XII.[3] Bioorganic Chemistry.

-

Slawinski, J., et al. (2014). Synthesis of heterocyclic 4-substituted this compound derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry.

-

PubChem. (2023). This compound Compound Summary. National Library of Medicine.

-

Kalicki, P., et al. (2025).[4] 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing. International Journal of Molecular Sciences.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyridinium derivatives of 3-aminobenzenesulfonamide are nanomolar-potent inhibitors of tumor-expressed carbonic anhydrase isozymes CA IX and CA XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted this compound derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Pyridine-3-sulfonamide in Medicinal Chemistry

Executive Summary

The pyridine-3-sulfonamide moiety represents a high-value pharmacophore in modern medicinal chemistry, serving as a superior bioisostere to the classical benzenesulfonamide. Its utility is driven by a distinct physicochemical profile: the incorporation of the pyridine nitrogen atom significantly lowers lipophilicity (LogD) while introducing a specific hydrogen-bond acceptor vector absent in phenyl analogs.

This guide details the strategic application of this fragment, moving beyond simple substitution to explore its role in Fragment-Based Drug Discovery (FBDD). We analyze its critical function in designing isoform-selective Carbonic Anhydrase (CA) inhibitors and kinase antagonists, supported by self-validating synthetic protocols that address the inherent instability of the pyridine-3-sulfonyl chloride intermediate.

Physicochemical Rationale & Fragment Utility

Bioisosterism: Pyridine vs. Benzene

Replacing a benzene ring with a pyridine ring at the 3-position relative to the sulfonamide group alters the molecular landscape fundamentally.

| Property | Benzenesulfonamide Fragment | This compound Fragment | Impact on Drug Design |

| LogP (Lipophilicity) | High | Low | Improves aqueous solubility; reduces non-specific binding. |

| H-Bonding | Donor (NH2) only | Donor (NH2) + Acceptor (Py-N) | Pyridine N provides an anchor for water bridges or direct interaction with backbone residues (e.g., kinase hinge regions). |

| pKa (Sulfonamide NH) | ~10.0 | ~9.0 - 9.5 | The electron-withdrawing nature of the pyridine ring slightly increases the acidity of the sulfonamide NH, strengthening ionic interactions (e.g., with Zn²⁺). |

| Metabolic Liability | Phenyl oxidation | N-oxidation / Ring reduction | The 3-position is generally metabolically more stable than the 2-position (susceptible to nucleophilic attack) or 4-position. |

The "3-Position" Advantage

The 3-position is the "Goldilocks" zone for pyridine sulfonamides:

-

vs. 2-Position: Avoids chelation interference. 2-substituted pyridines can form bidentate chelates with metals, potentially leading to off-target toxicity. The 2-sulfonyl group is also electronically destabilized.

-

vs. 4-Position: The 3-position vector allows the pyridine nitrogen to project into solvent or specific hydrophilic pockets without imposing the severe steric linearity of the 4-isomer.

Synthetic Accessibility & Protocols

The Instability Challenge

A critical technical hurdle is the instability of pyridine-3-sulfonyl chloride . Unlike benzenesulfonyl chloride, the pyridine variant is highly prone to hydrolysis and decomposition upon storage.

-

Root Cause: The electron-deficient pyridine ring makes the sulfur center highly electrophilic.

-

Solution: In situ generation or rapid coupling under strictly anhydrous conditions.

Validated Protocol: In Situ Diazotization-Chlorosulfonylation

This protocol avoids the isolation of the unstable sulfonyl chloride, ensuring high yields and reproducibility.

Reaction Scheme: 3-Aminopyridine -> [Diazonium Salt] -> [Pyridine-3-sulfonyl chloride] -> this compound

Step-by-Step Methodology

-

Diazotization (0°C):

-

Dissolve 3-aminopyridine (1.0 eq) in conc. HCl (5.0 eq).

-

Cool to -5°C to 0°C.

-

Add aqueous NaNO₂ (1.2 eq) dropwise. Critical: Maintain temp < 0°C to prevent diazonium decomposition.

-

-

The Meerwein Reaction (Sulfonylation):

-

In a separate vessel, saturate glacial acetic acid with SO₂ gas (bubbling for 30 mins).

-

Add CuCl₂ (0.2 eq) as a catalyst.

-

Pour the cold diazonium mixture into the SO₂/AcOH solution.

-

Observation: Gas evolution (N₂) indicates successful sulfonyl chloride formation. Stir for 1 hour until evolution ceases.

-

-

Quenching & Coupling (The "Self-Validating" Step):

-

Extract the generated sulfonyl chloride immediately with cold DCM.

-

Validation: Take an aliquot, add excess morpholine, and check TLC/LCMS. If the sulfonamide forms instantly, the chloride is active.

-

Add the target amine (HNRR') and excess base (TEA or Pyridine) to the DCM solution.

-

Stir at RT for 2 hours.

-

Visualization: Synthetic Workflow

Caption: One-pot synthetic workflow highlighting the critical transient nature of the sulfonyl chloride intermediate.

Medicinal Chemistry Applications

Carbonic Anhydrase (CA) Inhibition

The this compound is a "privileged scaffold" for targeting Carbonic Anhydrases, specifically tumor-associated isoforms (CA IX and XII).[1]

-

Mechanism: The sulfonamide moiety (

) binds to the catalytic Zn²⁺ ion.[2] -

Selectivity Driver: The pyridine ring confers selectivity over the ubiquitous CA II isoform. The ring nitrogen can form water-mediated H-bonds with hydrophilic residues (e.g., Thr200, Gln92) specific to certain isoforms, unlike the hydrophobic phenyl ring of classical inhibitors like acetazolamide derivatives.

Kinase Inhibitors (PI3K / VRK)

In kinase drug discovery, the this compound fragment is often used to target the hinge region or the solvent-exposed front pocket.

-

Case Study (PI3K): In Phosphoinositide 3-kinase inhibitors, the sulfonamide oxygen can form H-bonds with the backbone of the hinge region (e.g., Val851 in PI3Kα), while the pyridine nitrogen remains solvent-exposed, improving the pharmacokinetic profile (solubility/clearance) compared to a phenyl-sulfonamide.

Visualization: SAR Logic Tree

Caption: Structural decision tree determining the functional utility of the scaffold based on substitution patterns.

Structural Biology & Binding Modes

Understanding the 3D spatial arrangement is vital for rational design.

-

Zinc Coordination (CA Enzymes): The sulfonamide nitrogen is deprotonated (anionic).[2] It coordinates to Zn²⁺ in a tetrahedral geometry. The pyridine ring occupies the hydrophobic cone of the active site but, crucially, the nitrogen atom allows for specific polar interactions that "tune" the fit for specific isoforms.

-

Hinge Binding (Kinases): When used in kinase inhibitors, the sulfonyl group often acts as a linker. However, the pyridine ring itself can interact with the "gatekeeper" residue. The 3-sulfonamide geometry forces the R-group (amine part) into the ribose binding pocket or the solvent front, depending on the specific kinase topology.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Nocentini, A., et al. (2018).[3] Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Scott, K. A., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Omega. Link

-

BenchChem. (2025).[4] A Comparative Analysis of Pyridine-2-, 3-, and 4-Sulfonate Reactivity. Link

-

PubChem. (2025).[5] this compound Compound Summary. National Library of Medicine. Link

Sources

- 1. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails. [vivo.weill.cornell.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]